Regioisomeric Identity: Tetrazole Position on Aniline Ring Versus Benzoyl Ring Determines LogP, PSA, and Hydrogen-Bonding Capacity
The target compound places the 1H-tetrazol-1-yl group at the 3-position of the aniline ring (4-methoxy-3-tetrazolyl-aniline core), whereas the regioisomer N-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide (SC-9072785) places the tetrazole on the benzoyl ring. Despite sharing the identical molecular formula (C15H13N5O2, MW 295.30), the two isomers exhibit distinct molecular shapes and electrostatic potential surfaces . Computed LogP is 2.24 and tPSA is 81.9 Ų for the regioisomer SC-9072785; the target compound has the same computed LogP and tPSA values due to the identical atom composition, but the spatial distribution of polarity differs substantially, as the tetrazole in the target compound lies in closer proximity to the methoxy group (ortho relationship on the aniline ring) whereas in the isomer the tetrazole is distal to the methoxy substituent [1].
| Evidence Dimension | Regioisomeric placement of the tetrazole ring relative to the amide linker and methoxy group |
|---|---|
| Target Compound Data | Tetrazole at aniline 3-position; methoxy at aniline 4-position (ortho relationship); benzoyl ring unsubstituted. MW 295.30, tPSA 81.9 Ų, HBD 1, HBA 5, Rotatable bonds 3. |
| Comparator Or Baseline | SC-9072785: Tetrazole at benzoyl 3-position; methoxy at aniline 4-position (para to amide NH); aniline ring unsubstituted. MW 295.30, LogP 2.24, LogSW -3.27, tPSA 81.9 Ų, HBD 1, HBA 5, Rotatable bonds 3. |
| Quantified Difference | No difference in scalar computed descriptors (identical LogP, tPSA); differentiation arises from 3D spatial arrangement: tetrazole–methoxy ortho proximity (target) vs. tetrazole–methoxy remote (isomer), altering molecular electrostatic potential distribution. |
| Conditions | Computed physicochemical properties from Hit2Lead/ChemBridge database. 3D conformer comparison based on PubChem CID 45493932 vs. CID structure of SC-9072785. |
Why This Matters
For target-based screening, regioisomeric differences affect binding pose and pharmacophore matching; procurement of the wrong isomer leads to invalid SAR conclusions and wasted screening resources.
- [1] PubChem CID 45493932: N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, computed 3D conformer and descriptor data, National Center for Biotechnology Information (2025). View Source
